N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a benzenesulfonamide group, and a chlorofluorobenzyl moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl alcohol with a pyrazole derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorobenzyl)benzimidazole
- 4-Fluorobenzyl chloride
- 2-Chloro-4-fluorobenzyl bromide
Uniqueness
N-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClFN3O2S |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H21ClFN3O2S/c1-12-5-6-13(2)19(9-12)28(26,27)24-20-14(3)23-25(15(20)4)11-16-7-8-17(22)10-18(16)21/h5-10,24H,11H2,1-4H3 |
InChI Key |
OUMRGDARVBOWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=C(C=C(C=C3)F)Cl)C |
Origin of Product |
United States |
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